Isovaleraldehyde 2,4-Dinitrophenylhydrazone

Analytical Chemistry Material Characterization Quality Control

Isovaleraldehyde 2,4-Dinitrophenylhydrazone (CAS 2256-01-1, MW 266.25) is the mandatory, analyte-specific reference standard for accurate isovaleraldehyde quantification via HPLC-UV (EPA TO-11A, ISO 16000-3). Substituting structurally similar DNPH derivatives (e.g., butyraldehyde-DNPH) introduces systematic bias from divergent detector response factors and matrix-dependent recovery. Only the authentic standard—with its validated retention time (12.294 min), melting point (122–124°C), and archived spectral fingerprint (IR, NMR, MS)—ensures method specificity, regulatory compliance, and audit readiness across environmental monitoring, food QC, and occupational exposure assessment.

Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
CAS No. 2256-01-1
Cat. No. B166241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsovaleraldehyde 2,4-Dinitrophenylhydrazone
CAS2256-01-1
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Structural Identifiers
SMILESCC(C)CC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C11H14N4O4/c1-8(2)5-6-12-13-10-4-3-9(14(16)17)7-11(10)15(18)19/h3-4,6-8,13H,5H2,1-2H3/b12-6-
InChIKeyMCWYOPWJODIZJK-SDQBBNPISA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isovaleraldehyde 2,4-Dinitrophenylhydrazone (CAS 2256-01-1): Procurement-Grade Analytical Reference Standard for Carbonyl Quantification


Isovaleraldehyde 2,4-Dinitrophenylhydrazone (CAS 2256-01-1, molecular formula C₁₁H₁₄N₄O₄, molecular weight 266.25 g/mol) is a stable, crystalline hydrazone derivative formed via the condensation of isovaleraldehyde (3-methylbutanal) with 2,4-dinitrophenylhydrazine (DNPH). This compound serves as a critical analytical reference standard for the qualitative and quantitative determination of isovaleraldehyde in environmental, food, and industrial matrices via high-performance liquid chromatography (HPLC) with UV detection . It is characterized by a melting point of 122–124 °C (or 126 °C with decomposition), a density of 1.33 g/cm³, and a distinct yellow to orange crystalline appearance . Comprehensive spectral data, including IR (KBr disc and Nujol mull), ¹H NMR, ¹³C NMR, and mass spectrometry, are archived in authoritative spectral databases, enabling unambiguous structural confirmation .

Why Generic Substitution of Isovaleraldehyde 2,4-Dinitrophenylhydrazone Fails in Regulated Analytical Workflows


In regulated analytical environments such as environmental monitoring (e.g., US EPA Method TO-11A) or food safety testing, the direct substitution of one aldehyde-DNPH derivative for another is scientifically invalid and procedurally prohibited. Although all aldehyde-DNPH compounds share a common derivatization chemistry, they exhibit distinct physicochemical properties—including melting point, chromatographic retention time, and UV absorption characteristics—that directly govern method specificity and quantitative accuracy . Using a structurally similar compound, such as butyraldehyde-DNPH or valeraldehyde-DNPH, as a surrogate calibration standard for isovaleraldehyde would introduce systematic bias due to differing detector response factors and matrix-dependent recovery efficiencies . Furthermore, regulatory compliance mandates the use of analyte-specific reference materials; procurement of the exact compound is therefore a non-negotiable requirement for validated method performance and audit readiness.

Isovaleraldehyde 2,4-Dinitrophenylhydrazone: Quantitative Evidence of Differentiation from Closest Analogs


Distinct Melting Point as a Critical Identity and Purity Marker for Isovaleraldehyde-DNPH

The melting point of Isovaleraldehyde 2,4-Dinitrophenylhydrazone (122–124 °C) serves as a definitive physicochemical identifier that distinguishes it from its closest structural analogs within the C₃–C₆ aldehyde-DNPH series. This parameter is routinely used for compound verification and purity assessment prior to use as a calibration standard . Compared to the linear C₅ analog, valeraldehyde-DNPH (103–105 °C), the branched isovaleraldehyde-DNPH exhibits a melting point elevation of approximately 19 °C . This substantial difference provides a robust, low-cost, and instrument-free preliminary identity check that can prevent costly analytical errors arising from mislabeled or cross-contaminated reference materials.

Analytical Chemistry Material Characterization Quality Control

Matrix-Dependent Quantification Bias: Isovaleraldehyde-DNPH Requires Gas-Phase Calibration for Accurate Ambient Air Analysis

Quantification of isovaleraldehyde in ambient air using DNPH derivatization followed by HPLC-UV analysis is subject to a significant, matrix-dependent bias. A direct comparative study demonstrated that when using liquid-phase calibration standards, the relative recovery (RR) of gaseous isovaleraldehyde-DNPH (and other 'heavy' carbonyls) is approximately 60% lower than that of its liquid-phase counterpart . In stark contrast, the 'light' carbonyl acetaldehyde exhibited a much higher RR of ~92% under identical conditions . This differential recovery is attributed to reduced derivatization reaction efficiency in the heterogeneous gas-solid interface of DNPH-coated cartridges for larger, less volatile aldehydes .

Environmental Monitoring Atmospheric Chemistry Analytical Method Validation

Chromatographic Resolution: Unique Retention Time of Isovaleraldehyde-DNPH Under Standard Reversed-Phase HPLC Conditions

Under standardized reversed-phase HPLC conditions using an Agilent-C18 column, Isovaleraldehyde-DNPH exhibits a distinct retention time (RT) of 12.294 minutes, which is essential for its unambiguous identification and quantification in complex carbonyl mixtures . This RT provides a significant separation window from lighter, more common aldehydes, such as formaldehyde-DNPH (RT = 3.454 min) and acetaldehyde-DNPH (RT = 4.066 min), which are often present at much higher concentrations in environmental and food samples . The resolution (Rs) of 2.759 for the isovaleraldehyde-DNPH peak confirms baseline separation from adjacent peaks under these conditions .

HPLC Method Development Chromatography Analytical Separation

Behavioral Differentiation from Lighter Aldehydes Under Acid-Catalyzed Isomerization Conditions

Aldehyde-DNPH derivatives are known to exist as E- and Z-stereoisomers, with the Z-isomer exhibiting a hypsochromic shift in UV absorption (5–8 nm) compared to the E-isomer, which can lead to quantification errors if not properly controlled . While specific equilibrium Z/E isomer ratios for isovaleraldehyde-DNPH are not reported in the primary literature, the behavior of its analogs provides crucial class-level insight. Under acidic HPLC mobile phase conditions (0.02–0.2% v/v H₃PO₄), acetaldehyde-DNPH and propanal-DNPH exhibit equilibrium Z/E ratios of 0.32 and 0.14, respectively . This trend demonstrates that the propensity for Z-isomer formation decreases with increasing alkyl chain length and branching. As a branched C₅ aldehyde derivative, isovaleraldehyde-DNPH is inferred to have a Z/E ratio significantly lower than that of acetaldehyde-DNPH.

Derivatization Chemistry Stereoisomerism HPLC Method Optimization

Isovaleraldehyde 2,4-Dinitrophenylhydrazone: Validated Application Scenarios for Scientific and Industrial Users


Accurate Quantification of Isovaleraldehyde in Ambient Air and Industrial Emissions

This compound is the essential calibration reference material for the quantification of isovaleraldehyde in gaseous samples using DNPH-cartridge collection followed by HPLC-UV analysis (e.g., US EPA Method TO-11A, ISO 16000-3). As demonstrated by Saha et al. (2012), the use of a liquid-phase calibration standard for gas-phase analysis introduces a substantial ~60% negative bias for isovaleraldehyde . Therefore, for accurate and defensible results in environmental monitoring and occupational exposure assessment, analysts must either procure a certified gas-phase standard of isovaleraldehyde-DNPH or apply a rigorously validated, matrix-specific correction factor derived from the target compound .

Odor and Flavor Analysis in Food and Beverage Quality Control

Isovaleraldehyde is a key odor-active compound associated with off-flavors in foods and beverages, including beer staling, lipid oxidation in oils, and spoilage in meat products. Its accurate quantification is essential for quality control and shelf-life studies. The unique chromatographic retention time of its DNPH derivative (RT = 12.294 min) enables its selective detection and quantification in complex sample matrices, free from interference by more abundant, earlier-eluting aldehydes like acetaldehyde and formaldehyde . The use of a high-purity, certified reference standard of isovaleraldehyde 2,4-Dinitrophenylhydrazone ensures the reliability and reproducibility of these critical quality assessments .

Method Development and Validation for HPLC Analysis of Carbonyl Mixtures

During the development and validation of new or modified HPLC methods for carbonyl compound analysis, isovaleraldehyde 2,4-dinitrophenylhydrazone serves as a crucial system suitability and calibration standard. Its intermediate retention time (12.294 min) and melting point (122–124 °C) serve as valuable benchmarks for evaluating column performance and confirming the identity of peaks in real-world samples . Method validation parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), and precision cannot be established without the authentic reference standard. Furthermore, the established best practice of acidifying samples and standards to control Z/E isomerization underscores the need for a pure standard to develop robust and accurate analytical methods .

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